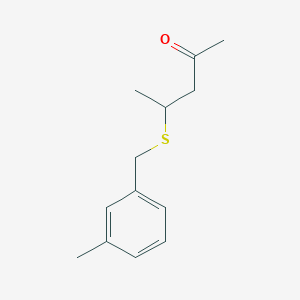
4-((3-Methylbenzyl)thio)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methylbenzyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thioether group attached to a pentan-2-one backbone, with a 3-methylbenzyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 3-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((3-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((3-Methylbenzyl)thio)butan-2-one
- 4-((3-Methylbenzyl)thio)hexan-2-one
- 4-((3-Methylbenzyl)thio)pentan-3-one
Uniqueness
4-((3-Methylbenzyl)thio)pentan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
4-[(3-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-5-4-6-13(7-10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
MXENYRBAHJNLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
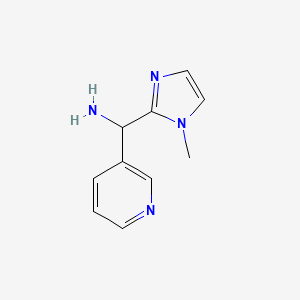
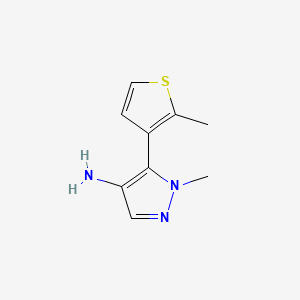
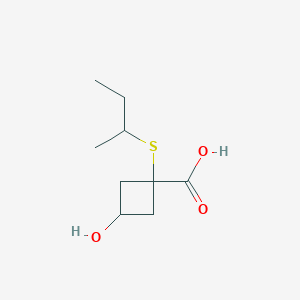

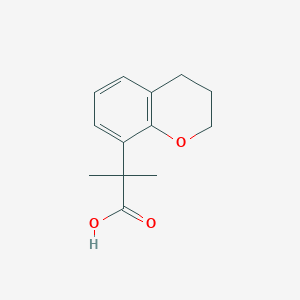

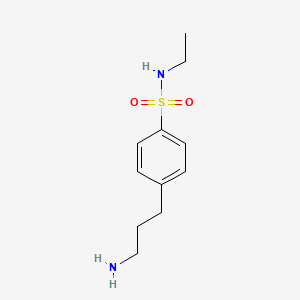
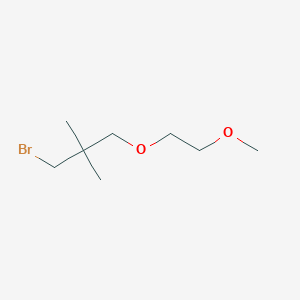
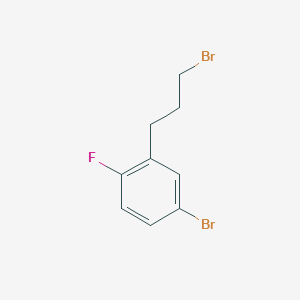
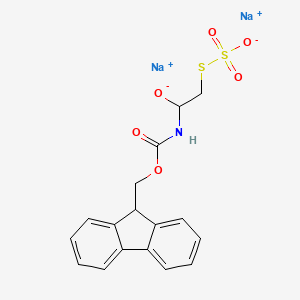
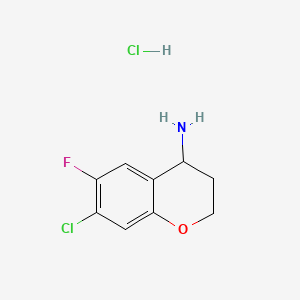
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

